molecular formula C13H12N2O3 B5975891 N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide

N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B5975891
M. Wt: 244.25 g/mol
InChI Key: ITFVIGXIYQVFSN-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a carbamoyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoyl amide with 2-methylfuran-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the amide bond .

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions that can be scaled up for large-scale production. The industrial methods aim to achieve high purity and yield while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dicarboxylic acid derivatives .

Scientific Research Applications

N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-11(6-7-18-8)13(17)15-10-4-2-9(3-5-10)12(14)16/h2-7H,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFVIGXIYQVFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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